ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a bis-heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused to a pyrazole ring. This structure is substituted with methyl groups at positions 3 and 5 of the pyrimidine ring, a 3-methylphenyl group at position 2, and an ethyl carboxylate at position 4 of the pyrazole moiety. Pyrazolo[1,5-a]pyrimidines are pharmacologically significant, with documented roles as receptor ligands (e.g., peripheral benzodiazepine receptors), enzyme inhibitors (COX-2, HMG-CoA reductase), and antagonists (e.g., CRF1) . The target compound’s synthesis likely follows established routes for pyrazolo[1,5-a]pyrimidines, involving condensation of 5-aminopyrazole derivatives with β-diketones or enaminones under acidic or ultrasonic conditions .
Properties
CAS No. |
1202975-18-5 |
|---|---|
Molecular Formula |
C21H22N6O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H22N6O2/c1-5-29-21(28)16-11-23-26(19(16)22)17-10-13(3)24-20-14(4)18(25-27(17)20)15-8-6-7-12(2)9-15/h6-11H,5,22H2,1-4H3 |
InChI Key |
SERUDSKGGVSECB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, followed by further functionalization to introduce the pyrazolo[1,5-a]pyrimidine moiety . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways.
Medicine: Its derivatives have been investigated for their anticancer properties, particularly as CDK2 inhibitors
Industry: It is used in the development of fluorescent probes for imaging applications.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as CDK2, by binding to their active sites and preventing their normal function. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous pyrazolo[1,5-a]pyrimidines and related heterocycles. Key differentiating factors include substituent patterns, synthetic methodologies, and biological activities.
Structural Comparisons
Table 1: Structural Features of Selected Pyrazolo[1,5-a]pyrimidines
Key Observations :
- The target compound’s 3-methylphenyl and 3,5-dimethyl substituents enhance steric bulk and lipophilicity compared to simpler phenyl/methyl groups in .
- Electron-withdrawing groups (e.g., trifluoromethyl in MK74 ) may increase metabolic stability compared to the target’s electron-donating methyl groups.
Key Observations :
- The target compound’s synthesis likely mirrors , but substituent complexity (3-methylphenyl) may necessitate longer reaction times or higher temperatures.
- Ultrasound-assisted methods () improve yields and reduce reaction times compared to traditional reflux ().
- KHSO₄ is a common catalyst for cyclization, enhancing protonation of intermediates in both target and MK66 syntheses .
Table 3: Comparative Bioactivity and Properties
Key Observations :
- The target’s 3-methylphenyl group may enhance membrane permeability but reduce aqueous solubility compared to MK66’s methoxyphenyl group.
- Trifluoromethyl in MK74 increases metabolic stability but reduces solubility, whereas the target’s methyl groups balance lipophilicity and synthetic accessibility.
- The ethyl carboxylate in the target and allows for prodrug strategies, unlike the ketone in MK66 .
Biological Activity
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
1. Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The structural characteristics of these compounds contribute significantly to their biological activities. The compound in focus features a complex structure that enhances its interaction with biological targets.
2. Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization: Introduction of amino groups and other substituents using reagents such as amines and alkyl halides.
- Esterification: Finalizing the compound through esterification of the carboxylic acid group with ethanol.
3.1 Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies: Compounds derived from this class have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). One study reported an IC50 value of 3.79 µM against MCF7 cells for a related compound .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
3.2 Antimicrobial Activity
The compound has also been screened for antimicrobial properties. In comparative studies, several pyrazolo[1,5-a]pyrimidine derivatives demonstrated notable antimicrobial activity against various bacterial strains. For example:
- Antibacterial Efficacy: A related compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL against tested pathogens .
4.1 Study on Anticancer Properties
A recent study evaluated the anticancer potential of ethyl 5-amino derivatives against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
4.2 Study on Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, showing that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
5. Conclusion
This compound represents a promising candidate for further research in drug development due to its diverse biological activities, particularly in oncology and infectious diseases. Continued exploration of its pharmacological properties may lead to significant advancements in therapeutic applications.
Q & A
Q. Table 1: Synthesis Method Comparison
Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical for:
- Transition state analysis : Identifying energy barriers for regioselective bond formation .
- Solvent effects modeling : Predicting solvent polarity’s impact on reaction kinetics .
- Machine learning : Training models on existing pyrazolo-pyrimidine reaction datasets to propose optimal conditions .
Q. Table 2: Computational Workflow for Reaction Design
| Step | Tool/Method | Outcome |
|---|---|---|
| Pathway exploration | Artificial Force Induced Reaction (AFIR) | Lowest-energy intermediates |
| Solvent optimization | COSMO-RS simulations | Solvent selection (e.g., DMF vs. THF) |
| Data feedback loop | ICReDD’s integrated platform | Iterative refinement of conditions |
Advanced: How can Design of Experiments (DOE) improve synthesis yield and purity?
Answer:
DOE reduces experimental iterations by systematically varying parameters:
Q. Example DOE Setup :
| Factor | Low Level | High Level |
|---|---|---|
| Reaction temperature | 60°C | 100°C |
| Catalyst concentration | 0.5 mol% | 2.0 mol% |
| Solvent (DMF:H₂O) | 3:1 | 1:1 |
Advanced: What strategies address regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis?
Answer:
Regioselectivity is influenced by steric and electronic factors:
Q. Table 3: Regioselectivity Control Strategies
Basic: How does hydrolysis of ester groups in this compound affect its reactivity?
Answer:
Hydrolysis of the ethyl ester to a carboxylic acid:
- Conditions : LiOH in THF/H₂O under reflux .
- Impact : Increases polarity (affects solubility) and enables further derivatization (e.g., amide coupling) .
- Monitoring : Track reaction progress via TLC or HPLC, using shifts in carbonyl IR peaks (1740 cm⁻¹ to 1700 cm⁻¹) .
Advanced: What mechanistic insights explain conflicting yields in scaled-up syntheses?
Answer:
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
